molecular formula C17H15BrN2O B10904804 N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-4-methylbenzohydrazide

N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-4-methylbenzohydrazide

Cat. No.: B10904804
M. Wt: 343.2 g/mol
InChI Key: XJZPUFGXTWLGKY-JAUJIFBVSA-N
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Description

N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group and a propenylidene linkage, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation of isonitroso-p-bromoacetophenone with 3,4-diaminotoluene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE is unique due to its specific structural features, such as the propenylidene linkage and the presence of both bromophenyl and methylbenzohydrazide groups

Properties

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

N-[(Z)-[(E)-3-(4-bromophenyl)prop-2-enylidene]amino]-4-methylbenzamide

InChI

InChI=1S/C17H15BrN2O/c1-13-4-8-15(9-5-13)17(21)20-19-12-2-3-14-6-10-16(18)11-7-14/h2-12H,1H3,(H,20,21)/b3-2+,19-12-

InChI Key

XJZPUFGXTWLGKY-JAUJIFBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C\C=C\C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=C(C=C2)Br

Origin of Product

United States

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